Cas no 175205-13-7 (5-(2-Chloro-6-methylphenyl)-2H-tetrazole)

5-(2-Chloro-6-methylphenyl)-2H-tetrazole is a heterocyclic compound featuring a tetrazole ring linked to a substituted phenyl group. This structure imparts stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro and methyl substituents enhance its versatility in cross-coupling reactions and functionalization processes. Its high purity and consistent performance ensure reliability in research and industrial applications. The compound is particularly useful in the development of bioactive molecules due to its ability to act as a bioisostere for carboxylic acids or other heterocycles. Proper handling and storage under inert conditions are recommended to maintain its integrity.
5-(2-Chloro-6-methylphenyl)-2H-tetrazole structure
175205-13-7 structure
Product Name:5-(2-Chloro-6-methylphenyl)-2H-tetrazole
CAS No:175205-13-7
MF:C8H7ClN4
MW:194.620979547501
CID:1083528
PubChem ID:2730913
Update Time:2025-06-08

5-(2-Chloro-6-methylphenyl)-2H-tetrazole Chemical and Physical Properties

Names and Identifiers

    • 5-(2-Chloro-6-methylphenyl)-2H-tetrazole
    • 5-(2-chloro-6-methylphenyl)-2H-1,2,3,4-tetraazole
    • 175205-13-7
    • IDI1_017108
    • HMS1447E01
    • Maybridge3_005721
    • 5-(2-CHLORO-6-METHYLPHENYL)-2H-1,2,3,4-TETRAZOLE
    • MDL: MFCD00068099
    • Inchi: 1S/C8H7ClN4/c1-5-3-2-4-6(9)7(5)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13)
    • InChI Key: VXEOPRWNDWAALL-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(C)=C1C1N=NNN=1

Computed Properties

  • Exact Mass: 194.03611
  • Monoisotopic Mass: 194.0359239g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 54.5Ų

Experimental Properties

  • PSA: 54.46

5-(2-Chloro-6-methylphenyl)-2H-tetrazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019125429-1g
5-(2-Chloro-6-methylphenyl)-2h-tetrazole
175205-13-7 95%
1g
663.57 USD 2021-06-16
Crysdot LLC
CD12132465-1g
5-(2-Chloro-6-methylphenyl)-2H-tetrazole
175205-13-7 95+%
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$651 2024-07-24

5-(2-Chloro-6-methylphenyl)-2H-tetrazole Related Literature

Additional information on 5-(2-Chloro-6-methylphenyl)-2H-tetrazole

Introduction to 5-(2-Chloro-6-methylphenyl)-2H-tetrazole (CAS No. 175205-13-7)

5-(2-Chloro-6-methylphenyl)-2H-tetrazole (CAS No. 175205-13-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound, featuring a tetrazole ring substituted with a chloro and methyl group on the phenyl ring, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The structural features of this compound contribute to its potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting a range of diseases.

The molecular structure of 5-(2-Chloro-6-methylphenyl)-2H-tetrazole consists of a tetrazole core attached to a phenyl ring that is chlorinated at the 2-position and methylated at the 6-position. This specific arrangement of functional groups enhances the compound's reactivity and binding affinity, making it an attractive candidate for further chemical modifications. In recent years, there has been growing interest in tetrazole derivatives due to their demonstrated efficacy in various biological assays. The presence of both chloro and methyl substituents on the phenyl ring not only influences the electronic properties of the molecule but also provides multiple sites for further functionalization, enabling the design of structurally diverse derivatives.

One of the most compelling aspects of 5-(2-Chloro-6-methylphenyl)-2H-tetrazole is its potential role as a key intermediate in the synthesis of small-molecule inhibitors. Recent studies have highlighted its utility in developing compounds that interact with biological targets such as enzymes and receptors involved in metabolic pathways, inflammation, and cancer progression. The tetrazole moiety, known for its stability and ability to form hydrogen bonds, enhances the solubility and bioavailability of drug candidates. Furthermore, the chloro substituent facilitates nucleophilic substitution reactions, allowing for easy incorporation into more complex molecular frameworks.

In the realm of drug discovery, 5-(2-Chloro-6-methylphenyl)-2H-tetrazole has been explored as a precursor for molecules with potential antiviral and antibacterial properties. The structural motif is reminiscent of several approved drugs that exhibit broad-spectrum activity against pathogens. Researchers have leveraged computational methods to predict how modifications to this core structure could enhance binding affinity or alter pharmacokinetic profiles. For instance, virtual screening campaigns have identified derivatives with improved selectivity over off-target proteins, reducing side effects associated with conventional treatments.

The synthesis of 5-(2-Chloro-6-methylphenyl)-2H-tetrazole involves multi-step organic transformations that highlight its synthetic versatility. The process typically begins with the preparation of 2-chloro-6-methylphenol, which undergoes cyclization with tetrazole precursors under controlled conditions to form the desired tetrazole derivative. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications. Techniques such as flow chemistry have been employed to optimize reaction conditions, improving yields and reducing waste.

From a medicinal chemistry perspective, 5-(2-Chloro-6-methylphenyl)-2H-tetrazole serves as a scaffold for exploring novel therapeutic strategies. Its ability to modulate biological pathways makes it particularly relevant in addressing complex diseases such as neurodegenerative disorders and autoimmune conditions. Preclinical studies have demonstrated that certain derivatives exhibit promising pharmacological effects without significant toxicity profiles. These findings underscore the importance of continued research into this class of compounds.

The role of computational chemistry in understanding the behavior of 5-(2-Chloro-6-methylphenyl)-2H-tetrazole cannot be overstated. Molecular modeling techniques provide insights into how this compound interacts with biological targets at an atomic level. By simulating these interactions, researchers can predict binding affinities and optimize lead structures before conducting expensive wet-lab experiments. This approach accelerates drug discovery pipelines significantly while reducing costs associated with trial-and-error synthesis.

Future directions for research on 5-(2-Chloro-6-methylphenyl)-2H-tetrazole include exploring its potential in combination therapies and developing prodrugs that enhance delivery efficiency. The compound's structural features offer opportunities for designing molecules with enhanced pharmacokinetic properties or targeted release mechanisms. Additionally, investigating its interactions with metal ions may uncover new applications in metallodrug development.

In conclusion,5-(2-Chloro-6-methylphenyl)-2H-tetrazole (CAS No. 175205-13-7) represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and potential biological activities. Its role as an intermediate in synthesizing bioactive molecules underscores its importance across multiple disciplines within medicinal chemistry. As research continues to uncover new applications for this compound,5-(2-Chloro-6-methylphenyl)-2H-tetrazole is poised to play an increasingly significant role in addressing unmet medical needs worldwide.

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